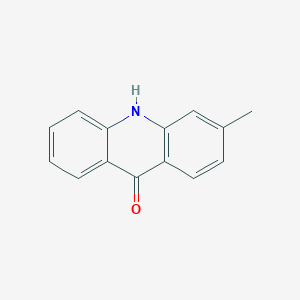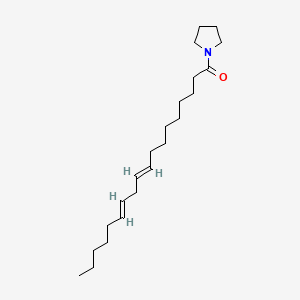
Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-: is an organic compound with the molecular formula C22H39NO and a molecular weight of 333.55 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a long-chain fatty acid derivative, specifically 9,12-octadecadienyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- typically involves the reaction of pyrrolidine with a suitable fatty acid derivative. One common method is the acylation of pyrrolidine with 9,12-octadecadienoic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the interactions of fatty acid derivatives with proteins and enzymes. It may also serve as a model compound for investigating the metabolism of long-chain fatty acids .
Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems or as a pharmacophore in drug design .
Industry: In the industrial sector, Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- can be used in the production of specialty chemicals, lubricants, and surfactants. Its properties make it suitable for applications requiring long-chain fatty acid derivatives .
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the pyrrolidine ring can interact with specific protein sites, modulating their activity .
Comparación Con Compuestos Similares
- Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-
- Pyrrolidine, 1-(1-oxooctadecyl)-
- Pyrrolidine, 1-(1-oxo-9-octadecynyl)-
Comparison: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is unique due to the presence of two conjugated double bonds in the octadecadienyl chain. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)- has double bonds at different positions, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C22H39NO |
|---|---|
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
(9E,12E)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+ |
Clave InChI |
RLJFUUUSNKIMQJ-AVQMFFATSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCCC1 |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
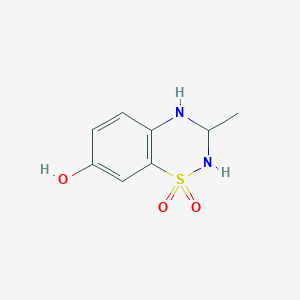

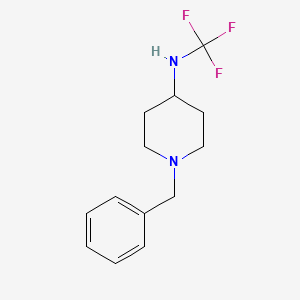
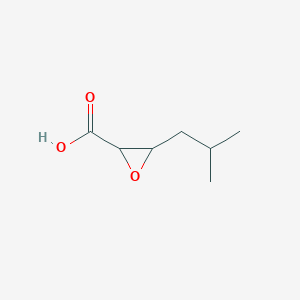
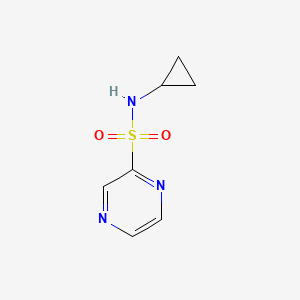


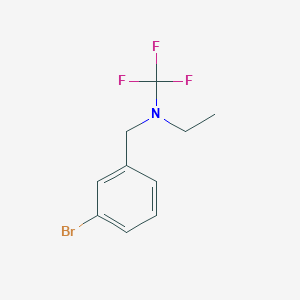
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
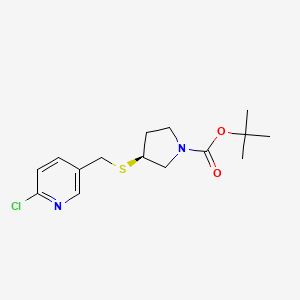

![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
